molecular formula C17H13FN2O B2632446 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one CAS No. 899990-44-4

2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one

Cat. No. B2632446
CAS RN: 899990-44-4
M. Wt: 280.302
InChI Key: RRSWNWIHAOIEJW-UHFFFAOYSA-N
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Description

2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one is a derivative of pyridazin-3(2H)-ones, which are pyridazine derivatives . These compounds are constructed around a six-membered ring that contains two adjacent nitrogen atoms, at positions one and two, and with a carbonyl group at position three . They have been shown to exhibit a number of promising pharmacological and biological activities .


Synthesis Analysis

The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The specific synthesis process for 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one is not detailed in the search results.


Molecular Structure Analysis

The title pyridazin-3(2H)-one derivative, C25H19FN2O2, crystallizes with two independent molecules (A and B) in the asymmetric unit . In molecule A, the 4-fluorophenyl ring, the benzyl ring and the phenyl ring are inclined to the central pyridazine ring .


Chemical Reactions Analysis

The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .


Physical And Chemical Properties Analysis

The compound 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .

Scientific Research Applications

Crystal Structure and Computational Studies

  • Crystal Structure Analysis : The crystal structure of a pyridazin-3(2H)-one derivative closely related to 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one reveals two independent molecules in its asymmetric unit, with significant dihedral angles between the central pyridazine ring and the attached phenyl and benzyl rings. This detailed analysis provides insights into the molecular geometry and potential intermolecular interactions, which could be essential for understanding its reactivity and binding properties (Daoui et al., 2019).

  • DFT and MEP Study : The same study also conducted Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analyses. These computational approaches offer valuable information on the electronic distribution within the molecule and its potential sites for chemical reactivity, essential for designing drugs or materials with specific properties (Daoui et al., 2019).

Synthesis and Reactivity

  • Synthetic Routes : Research on novel synthetic routes for pyridazinone derivatives, including those structurally similar to 2-Benzyl-6-(4-fluorophenyl)pyridazin-3-one, highlights the versatility of these compounds. The condensation reactions involved in their synthesis and the formation of new derivatives through reactions with various reagents underline the chemical flexibility of the pyridazinone scaffold for pharmaceutical and material science applications (Alonazy et al., 2009).

Anticancer and Antioxidant Activity

  • Anticancer Research : A study focused on synthesizing new series of pyridazinone derivatives to evaluate their potential antioxidant and anticancer activities. These compounds were tested for in-vitro antioxidant activity, showing promising results as potent antioxidants. This research indicates the potential therapeutic applications of pyridazinone derivatives in combating oxidative stress-related diseases and cancer (Mehvish & Kumar, 2022).

Material Science Applications

  • Polymer Synthesis : Pyridazinone derivatives have been utilized in the synthesis of novel polymers. A study on the synthesis and characterization of poly(arylene ether)s containing pyridazinone moieties demonstrates the application of these compounds in creating high-performance materials with specific thermal and physical properties, suitable for advanced engineering applications (Xu et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition : Pyridazinone derivatives have shown effectiveness as corrosion inhibitors, protecting metals in acidic environments. Research demonstrates their potential in industrial applications where metal preservation is crucial, highlighting their role in extending the lifespan of metal components in harsh chemical conditions (Mashuga et al., 2017).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-benzyl-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWNWIHAOIEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one

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